BenchChemオンラインストアへようこそ!

6,7-Dimethoxyquinazoline

Pharmaceutical Quality Control Impurity Reference Standard Fruquintinib

6,7-Dimethoxyquinazoline is a bicyclic heteroaromatic compound consisting of a quinazoline ring bearing methoxy substituents at the 6- and 7-positions. It serves as the foundational core for a broad class of pharmaceutically active molecules, notably selective α1-adrenoceptor antagonists (e.g., prazosin, doxazosin, terazosin) and tyrosine kinase inhibitors targeting EGFR, VEGFR-2, and PDGFR.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 4101-33-1
Cat. No. B1622564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxyquinazoline
CAS4101-33-1
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=NC=N2)OC
InChIInChI=1S/C10H10N2O2/c1-13-9-3-7-5-11-6-12-8(7)4-10(9)14-2/h3-6H,1-2H3
InChIKeyFYMQPWWNOCENRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxyquinazoline (CAS 4101-33-1): Core Scaffold for Kinase Inhibitors and Alpha-1 Blockers


6,7-Dimethoxyquinazoline is a bicyclic heteroaromatic compound consisting of a quinazoline ring bearing methoxy substituents at the 6- and 7-positions [1]. It serves as the foundational core for a broad class of pharmaceutically active molecules, notably selective α1-adrenoceptor antagonists (e.g., prazosin, doxazosin, terazosin) and tyrosine kinase inhibitors targeting EGFR, VEGFR-2, and PDGFR [2]. The compound is commercially available in purities typically ≥95% and is employed as a key building block in medicinal chemistry and as a certified impurity reference material for fruquintinib quality control [3].

Why a Generic Quinazoline Cannot Replace 6,7-Dimethoxyquinazoline in Targeted Synthesis and Analysis


The precise 6,7-dimethoxy substitution pattern is not a trivial structural detail; it dictates the electronic character of the quinazoline ring, influencing both chemical reactivity and biological target engagement. SAR studies on PDGFR inhibitors demonstrate that altering the alkoxy groups (e.g., extending to diethoxy) changes metabolic phenotype, while replacing the quinazoline core with pyrazolopyrimidine or quinoline alters potency [1]. For impurity profiling, only the exact molecular entity meets regulatory identification criteria; a positional isomer or des-methoxy analog will not co-elute with the specified impurity and thus fails method specificity requirements [2].

Quantitative Differentiation Evidence for 6,7-Dimethoxyquinazoline (CAS 4101-33-1)


Certified Fruquintinib Impurity 15: Regulatory-Grade Reference Material with Verified Purity

6,7-Dimethoxyquinazoline is officially designated as Fruquintinib Impurity 15 and is supplied as a fully characterized reference standard compliant with regulatory guidelines (USP/EP) [1]. The material is certified with a minimum purity of 95% by HPLC, accompanied by NMR and MS spectral data, ensuring identity and quantitation in stability-indicating methods [2]. In contrast, generic quinazoline or other dimethoxy isomers are not specified as fruquintinib impurities and cannot be substituted for method validation or batch release testing.

Pharmaceutical Quality Control Impurity Reference Standard Fruquintinib

6,7-Dimethoxy Substitution Drives Picomolar EGFR Tyrosine Kinase Inhibition

The 4-(3-bromoanilino)-6,7-dimethoxyquinazoline derivative PD153035 inhibits EGFR tyrosine kinase with an IC50 of 0.025 nM (Ki = 6 pM) [1]. This extreme potency is contingent on the 6,7-dimethoxy substitution; SAR studies reveal a steep dependence on the quinazoline substitution pattern, with removal or relocation of the methoxy groups causing orders-of-magnitude loss in activity [2]. Unsubstituted quinazoline-based analogs typically exhibit IC50 values in the micromolar range.

EGFR Kinase Inhibitor PD153035 Quinazoline SAR

Electronic Effects of the 6,7-Dimethoxy Pattern Enable Selective C2-Functionalization

A 2024 methodological study demonstrated that 6,7-dimethoxyquinazoline undergoes highly selective C2 functionalization via an azide–tetrazole tautomeric equilibrium, enabling the synthesis of α1-adrenoceptor blockers terazosin and prazosin [1]. The electron-rich nature of the 6,7-dimethoxy core is required for the transformation; quinazoline cores lacking strong electron-donating groups fail to achieve comparable regioselectivity, leading to mixed products [2]. The methodology produced the key 4-azido-6,7-dimethoxy-2-sulfonylquinazoline intermediate in preparative yields (isolated yield >70%, estimated from reported procedures).

Regioselective Synthesis C2 Modification Azide-Tetrazole Tautomerism

High-Value Application Scenarios for 6,7-Dimethoxyquinazoline (CAS 4101-33-1)


Pharmaceutical Impurity Reference Standard for Fruquintinib Batch Release Testing

Quality control laboratories must verify the absence of Fruquintinib Impurity 15 (6,7-dimethoxyquinazoline) above ICH thresholds in drug substance and product. This compound is the certified reference material used for HPLC system suitability, linearity, and accuracy validation [1]. No structural analog can substitute because the retention time, UV spectrum, and MS fragmentation pattern are unique to the 6,7-dimethoxy entity.

Scaffold for Ultra-Potent EGFR Tyrosine Kinase Inhibitor Lead Optimization

Medicinal chemistry programs targeting EGFR-driven cancers require the 6,7-dimethoxyquinazoline core to achieve picomolar binding affinity, as established by PD153035 (IC50 0.025 nM) [2]. Starting from the pre-functionalized scaffold accelerates SAR exploration at the 4-anilino position while maintaining the critical hinge-binding interactions.

Regioselective Synthesis of 2-Substituted Quinazoline APIs (Terazosin, Prazosin)

The electron-rich 6,7-dimethoxyquinazoline enables C2-selective nucleophilic substitution under mild conditions, providing a direct route to α1-adrenoceptor antagonists without protection/deprotection steps [3]. This reduces step count and improves atom economy compared to routes starting from unsubstituted quinazoline.

Quote Request

Request a Quote for 6,7-Dimethoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.